3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide
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Overview
Description
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-diphenylthiophene with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophenone: A simpler analog without the 1,1-dioxide group.
Benzothiadiazine-1,1-dioxide: A related compound with a different heterocyclic structure.
Imidazole-containing compounds: Share some chemical properties but differ in structure and applications.
Uniqueness
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
54714-12-4 |
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Molecular Formula |
C19H16O5S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(1,1,4-trioxo-2,5-diphenylthiophen-3-yl) propanoate |
InChI |
InChI=1S/C19H16O5S/c1-2-15(20)24-17-16(21)18(13-9-5-3-6-10-13)25(22,23)19(17)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3 |
InChI Key |
PKJOPOPADUNYME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(S(=O)(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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